2-Bromo-5-methylpyridine
Overview
Description
2-Bromo-5-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a methyl group at the fifth position. This compound is a colorless liquid or white crystalline solid, slightly soluble in water but soluble in most organic solvents .
Mechanism of Action
Target of Action
It is known to be a useful precursor for the formation of bipyridine and terpyridine ligands .
Mode of Action
It is known to participate in various organic synthesis reactions . It is often used as a starting reagent for the synthesis of compounds like 5,5′-dimethyl-2,2′-bipyridine .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 41-43 °c and a boiling point of 95-96 °c/125 mmHg . These properties may influence its bioavailability.
Result of Action
It is known to be a useful reagent in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-methylpyridine. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . It is also important to avoid contact with skin and eyes, and to prevent inhalation of dust during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methylpyridine is typically synthesized through the bromination of 2-methylpyridine. The reaction involves treating 2-methylpyridine with bromine under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out at elevated temperatures to ensure complete bromination. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically obtained from cross-coupling reactions.
Scientific Research Applications
2-Bromo-5-methylpyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-6-methylpyridine
- 2,5-Dibromopyridine
- 2-Bromopyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromopyridine derivatives. Its position-specific bromine and methyl groups make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188600 | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3510-66-5 | |
Record name | 2-Bromo-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3510-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-bromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-bromo-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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